2-Methyltetrahydrofuran-2-carboxylic acid

Descripción general

Descripción

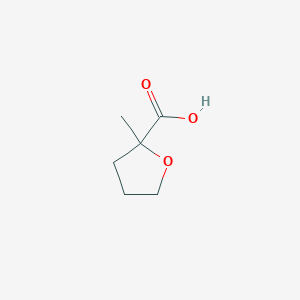

2-Methyltetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of 2-Methyltetrahydrofuran, which is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . This compound is used as an intermediate in the synthesis of pharmaceuticals and appears as a white crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyltetrahydrofuran-2-carboxylic acid can be synthesized through various methods. One common method involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed digestion of pentosan sugars in biomass . The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of furfural obtained from renewable biomass sources such as corncobs or bagasse . This process is environmentally friendly and aligns with the principles of green chemistry.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Solvent Properties

2-Methyltetrahydrofuran-2-carboxylic acid is recognized as a greener alternative to traditional solvents like tetrahydrofuran and dichloromethane. Its use as a solvent is particularly advantageous due to its lower toxicity and environmental impact. This compound has been utilized in various chemical reactions, including:

- Transesterification of Esters: It serves as a medium for transesterification reactions, which are crucial in biodiesel production.

- Derivatization of Carboxylic Acids: The compound is effective for derivatizing carboxylic acids in bacterial lipids and seed oils, enhancing their analysis through chromatographic techniques .

Catalytic Reactions

Recent studies have highlighted the role of this compound in catalytic processes:

- Selective Lignin Fractionation: In biorefinery applications, this compound has been used in CO₂-expanded phases to selectively fractionate lignin, demonstrating significant advantages in obtaining different lignin fractions while facilitating solvent reuse .

- Hydrogenation Reactions: It has been involved in catalytic hydrogenation reactions, where its presence improves selectivity towards desired products like 2-methyltetrahydrofuran during the conversion of levulinic acid .

Case Study 1: Lignin Fractionation

A study demonstrated the effectiveness of using CO₂-expanded 2-methyltetrahydrofuran for lignin extraction from biomass. By applying pressures of up to 50 bar, the method achieved approximately 70% lignin precipitation while maintaining a water-free environment, which simplifies downstream processing in biorefineries .

Case Study 2: Catalytic Conversion of Levulinic Acid

In another study focusing on the catalytic conversion of levulinic acid into 2-methyltetrahydrofuran, various metal-supported catalysts were tested. The Cu-Ni/Al₂O₃-ZrO₂ catalyst exhibited remarkable activity, achieving over 99% conversion efficiency under optimized conditions. The study underscored the importance of reaction parameters such as temperature and hydrogen pressure on product selectivity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Solvent Properties | Greener alternative for chemical reactions | Lower toxicity compared to traditional solvents |

| Transesterification | Medium for biodiesel production | Enhances reaction efficiency |

| Derivatization | Derivatizing carboxylic acids | Effective for chromatographic analysis |

| Lignin Fractionation | CO₂-expanded phase for selective extraction | Up to 70% lignin recovery without water |

| Catalytic Hydrogenation | Conversion of levulinic acid to desired products | Over 99% conversion with specific catalysts |

Mecanismo De Acción

The mechanism of action of 2-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran (THF): A common solvent used in organic synthesis, but less stable compared to 2-Methyltetrahydrofuran.

2-Methyltetrahydrofuran (2-MeTHF): A solvent with similar properties but without the carboxylic acid group.

Uniqueness

2-Methyltetrahydrofuran-2-carboxylic acid is unique due to its combination of the tetrahydrofuran ring and the carboxylic acid group, which provides it with distinct chemical reactivity and applications in various fields .

Actividad Biológica

2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF-2-CA) is a compound derived from the biogenic solvent 2-methyltetrahydrofuran (2-MeTHF), which has gained attention in organic synthesis and biocatalysis due to its favorable properties. This article explores the biological activity of 2-MeTHF-2-CA, including its applications, toxicity, and potential in biocatalytic processes.

2-MeTHF-2-CA is characterized by the molecular formula CHO and has a structure that includes a tetrahydrofuran ring with a carboxylic acid functional group. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other solvents like tetrahydrofuran (THF) .

Toxicity Studies

Research has evaluated the toxicity of 2-MeTHF-2-CA using various bioassays. A study conducted by Ventura et al. examined the toxic effects of biomass-derived solvents, including 2-MeTHF, on aquatic organisms such as Chlamydomonas reinhardtii, Vibrio fischeri, and Daphnia magna. The results indicated that while 2-MeTHF exhibited low toxicity, its derivatives showed varying levels of harmful effects depending on the alkyl chain length .

Table 1: Toxicity Data of 2-MeTHF and Derivatives

| Compound | EC50 (mg/L) | Organism |

|---|---|---|

| Ethyl Levulinate | 694 | Vibrio fischeri |

| Levulinic Acid | 28.4 | Vibrio fischeri |

| 2-Methyltetrahydrofuran | Low | Various Aquatic Species |

Biocatalytic Applications

The use of 2-MeTHF-2-CA in biocatalysis has been explored extensively. Its low water solubility allows for effective recovery in reactions involving aqueous media, making it an attractive solvent for enzymatic processes. Recent studies highlight its application in various enzymatic reactions involving hydrolases, oxidoreductases, and lyases .

Case Study: Enzymatic Reactions

In a notable study, researchers utilized 2-MeTHF as a solvent for palladium-catalyzed aminocarbonylation reactions. The results demonstrated that using 2-MeTHF led to significant improvements in conversion rates and selectivity compared to traditional solvents. Specifically, under optimized conditions, conversions reached up to 87% with high chemoselectivity towards desired products .

Advantages Over Traditional Solvents

The advantages of using 2-MeTHF-2-CA over traditional solvents like THF include:

- Higher boiling point : This allows reactions to be conducted at elevated temperatures without solvent evaporation.

- Reduced toxicity : Compared to conventional solvents, 2-MeTHF-2-CA exhibits lower environmental impact .

- Enhanced reactivity : The methyl group at the 2-position stabilizes reactive intermediates and enhances nucleophilic substitution pathways .

Propiedades

IUPAC Name |

2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390378 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61449-65-8 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.